1,2,3-Trimethyl-4-(propan-2-yl)benzene

Description

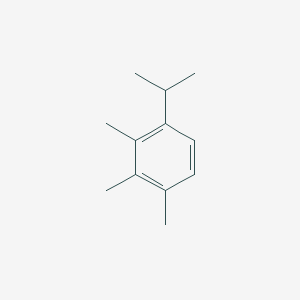

Structure

2D Structure

3D Structure

Properties

CAS No. |

96857-25-9 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,3-trimethyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-8(2)12-7-6-9(3)10(4)11(12)5/h6-8H,1-5H3 |

InChI Key |

QHOPYXBAXVDHDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

Retrosynthetic Analysis of the 1,2,3-Trimethyl-4-(propan-2-yl)benzene Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in For this compound, two primary bond disconnections are logical.

Disconnection A: C(ring)-C(isopropyl) bond

This is the most straightforward disconnection. It breaks the bond between the aromatic ring and the isopropyl group. This leads to 1,2,3-trimethylbenzene (B126466) (hemimellitene) as the aromatic precursor and an isopropyl synthon (e.g., an isopropyl cation or its equivalent). The forward reaction would involve the alkylation of hemimellitene.

Disconnection B: C(ring)-C(methyl) bonds

A less common but viable approach involves disconnecting one or more methyl groups. For instance, one could envision a precursor like 4-isopropyltoluene, which would then need to be selectively methylated at positions 2 and 3. This approach is generally more complex due to challenges in controlling the regioselectivity of multiple methylation steps.

Given its directness, Disconnection A represents the more strategically sound approach. The key challenge in the corresponding forward synthesis is to control the position of the incoming isopropyl group on the highly activated hemimellitene ring. An alternative based on this disconnection is to introduce a functional group that can be converted to the isopropyl group, such as an acyl group, which offers superior regiochemical control.

Alkylation Strategies for Polysubstituted Benzenes

Alkylation of aromatic rings is a fundamental process for forming carbon-carbon bonds. fiveable.me Several methods are available, each with distinct advantages and limitations regarding the synthesis of this compound.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, typically using an alkyl halide or an alkene as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst. mt.comwikipedia.org

To synthesize this compound, 1,2,3-trimethylbenzene could be reacted with an isopropylating agent like 2-chloropropane (B107684) or propene.

Regioselectivity: The three methyl groups on the hemimellitene ring are activating, ortho-, para-directing groups. This makes the ring highly reactive towards electrophilic aromatic substitution. The potential sites for substitution are positions 4, 5, and 6.

Position 4 and 6: These positions are electronically activated by two ortho methyl groups and one meta methyl group.

Position 5: This position is activated by one para methyl group and two meta methyl groups.

While electronic effects strongly activate all available positions, steric hindrance plays a crucial role. The area between two adjacent methyl groups (position 4) is sterically crowded, which might disfavor the introduction of a bulky isopropyl group. However, the high reactivity of the substrate can sometimes lead to a mixture of isomers. A significant drawback of Friedel-Crafts alkylation is the propensity for polyalkylation, where more than one alkyl group is added to the ring, especially since the alkylated product is often more reactive than the starting material. youtube.com

| Parameter | Description |

| Aromatic Substrate | 1,2,3-Trimethylbenzene (Hemimellitene) |

| Alkylating Agent | 2-Chloropropane or Propene |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) |

| Key Challenge | Controlling regioselectivity to favor substitution at the C4 position and avoiding polyalkylation. |

Modern organic synthesis often employs transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high precision. thermofisher.com These methods, such as the Suzuki, Negishi, or Kumada couplings, typically involve the reaction of an organometallic reagent with an organic halide. nih.govnih.gov

A potential route to this compound using this strategy would involve:

Synthesis of a Precursor: Preparation of 4-halo-1,2,3-trimethylbenzene (e.g., 4-bromo-1,2,3-trimethylbenzene).

Cross-Coupling: Reaction of the aryl halide with an isopropyl-organometallic reagent in the presence of a palladium or nickel catalyst.

Negishi Coupling: Isopropylzinc chloride with a Pd catalyst.

Kumada Coupling: Isopropylmagnesium bromide with a Pd or Ni catalyst.

These reactions are highly efficient but require the pre-synthesis of functionalized starting materials and are often more suited for high-value, complex molecules due to the cost of catalysts and reagents. acs.org

Traditional Friedel-Crafts alkylations using catalysts like AlCl₃ or hydrofluoric acid (HF) pose significant environmental and safety concerns due to their corrosive nature and the generation of hazardous waste. wseas.com Green chemistry seeks to develop more sustainable alternatives.

For the alkylation of trimethylbenzene, solid acid catalysts, particularly zeolites, offer a more environmentally benign option. fiveable.mewseas.com Zeolites are microporous aluminosilicate (B74896) minerals that can be engineered to have specific pore sizes and acidic properties.

Advantages of Zeolite Catalysts:

Reduced Waste: They are solid and can be easily separated from the reaction mixture by filtration.

Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer. researchgate.net

Lower Corrosivity: They are less corrosive than traditional Lewis and Brønsted acids.

In a potential green synthesis, 1,2,3-trimethylbenzene and propene could be passed over a heated zeolite catalyst to produce this compound.

Functional Group Interconversions Leading to this compound

An indirect but often more reliable method for introducing an alkyl group involves first installing a functional group that can be subsequently converted to the desired alkyl substituent. This approach can circumvent the primary limitations of direct Friedel-Crafts alkylation, namely carbocation rearrangements and poor regioselectivity. libretexts.org

A powerful two-step strategy for alkylation is Friedel-Crafts acylation followed by reduction. chemistrysteps.com

Friedel-Crafts Acylation: 1,2,3-trimethylbenzene is reacted with an acyl halide (e.g., propanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst. This forms an aryl alkyl ketone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single acylated product with predictable regiochemistry. For 1,2,3-trimethylbenzene, acylation is expected to occur predominantly at the less sterically hindered C4 position.

Reduction: The carbonyl group of the resulting ketone (1-(2,3,4-trimethylphenyl)propan-1-one) is then reduced to a methylene (B1212753) (CH₂) group.

Two primary methods for this reduction are the Clemmensen and Wolff-Kishner reactions. orgoreview.comyoutube.com

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is effective for reducing aryl alkyl ketones but is performed under harsh acidic conditions. orgoreview.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by deprotonation and elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. youtube.com

Catalytic Hydrogenation: A benzylic carbonyl group can also be reduced to an alkyl group via catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This method is often cleaner but may not be compatible with other reducible functional groups in the molecule. libretexts.org

This acylation-reduction sequence provides a highly reliable pathway to primary alkylbenzenes and can be adapted for branched substituents, offering excellent control over the final structure. libretexts.org

Comparison of Reduction Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic | Effective for aryl alkyl ketones | Not suitable for acid-sensitive substrates |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Strongly Basic, High Temp | Good for base-stable substrates | Not suitable for base-sensitive substrates |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral | Clean, mild conditions | May reduce other functional groups (e.g., nitro groups, alkenes) |

Hydrogenation of Unsaturated Precursors

One viable method for the synthesis of this compound is through the catalytic hydrogenation of an unsaturated precursor, such as 1,2,3-trimethyl-4-(prop-1-en-2-yl)benzene. This precursor could potentially be synthesized via a Wittig reaction or a Grignard reaction followed by dehydration.

The hydrogenation step would involve the reduction of the double bond of the isopropenyl group to an isopropyl group. This is a standard transformation typically carried out with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): A widely used and efficient catalyst for the hydrogenation of alkenes.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Another effective catalyst that is often used for the reduction of various functional groups.

Raney Nickel: A nickel-aluminium alloy that is a more economical alternative, though sometimes less selective.

The reaction is typically performed in a solvent such as ethanol, ethyl acetate, or acetic acid at room temperature and atmospheric or slightly elevated pressure of hydrogen. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

Directed ortho-Metalation and Directed ortho-Alkylation in Aromatic Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. acs.orglidsen.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. acs.orgjustia.comethz.ch

For the synthesis of this compound, one could envision a strategy starting from a 1,2,3-trimethylbenzene derivative bearing a DMG at a position that would direct the introduction of the isopropyl group to the desired C4 position. However, given the substitution pattern of the target molecule, a direct ortho-alkylation approach on 1,2,3-trimethylbenzene itself is not straightforward as there is no inherent directing group to selectively activate the C4 position.

A hypothetical pathway could involve the introduction of a DMG onto a precursor, followed by ortho-lithiation and subsequent reaction with an isopropyl electrophile (e.g., 2-bromopropane). The DMG would then need to be removed in a final step.

Hypothetical Reaction Scheme:

Introduction of a suitable DMG (e.g., -CONEt₂, -OMe) onto a precursor derived from 1,2,3-trimethylbenzene.

Directed ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA.

Quenching the resulting aryllithium species with an isopropylating agent (e.g., isopropyl bromide).

Removal of the directing group to yield the final product.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound, regardless of the chosen pathway, requires careful optimization of reaction conditions.

Catalyst Systems and Ligand Design for Selective Synthesis

In the context of hydrogenation, the choice of catalyst and, where applicable, ligands, is paramount. For instance, while Pd/C is generally effective, issues of over-reduction or side reactions can occur. The catalyst loading, solvent, temperature, and hydrogen pressure are all critical parameters to be optimized.

For cross-coupling reactions that could potentially be used to form the C-C bond for the isopropyl group, the design of ligands for the metal catalyst (e.g., palladium or nickel) would be crucial for achieving high selectivity and efficiency.

Interactive Data Table: Hypothetical Catalyst Screening for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 5% Pd/C | Ethanol | 25 | 1 | 4 | 98 | 95 |

| 10% Pd/C | Ethyl Acetate | 25 | 1 | 2 | >99 | 92 |

| PtO₂ | Acetic Acid | 25 | 3 | 6 | 95 | 98 |

| Raney Ni | Ethanol | 50 | 5 | 8 | 90 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical optimization study.

Solvent Effects and Reaction Engineering for Process Efficiency

The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. In Friedel-Crafts alkylation, for example, the polarity of the solvent can influence the activity of the Lewis acid catalyst. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used, but greener alternatives are increasingly being explored.

From a reaction engineering perspective, factors such as reactor design, mixing efficiency, and heat transfer become important, especially when scaling up the synthesis. For exothermic reactions like hydrogenation, proper temperature control is essential to prevent side reactions and ensure safety.

Comparison of Novel Synthetic Routes with Established Methodologies

While no "established" methodology for the synthesis of this compound is prominently documented, we can compare the plausible routes discussed based on general chemical principles.

A likely traditional approach would be Friedel-Crafts isopropylation of 1,2,3-trimethylbenzene (hemimellitene) . This method is straightforward but often suffers from several drawbacks:

Polyalkylation: The product, being more electron-rich than the starting material, can undergo further alkylation.

Isomerization: The carbocation intermediate can rearrange, leading to a mixture of isomers. The use of milder Lewis acids or solid acid catalysts like zeolites can sometimes mitigate these issues.

Regioselectivity: Directing the incoming isopropyl group specifically to the C4 position in the presence of three activating methyl groups can be challenging and may lead to a mixture of products.

Interactive Data Table: Comparison of Hypothetical Synthetic Routes

| Synthetic Route | Key Reagents | Potential Advantages | Potential Disadvantages |

| Friedel-Crafts Alkylation | 1,2,3-trimethylbenzene, Isopropyl halide/alkene, Lewis acid | Potentially a one-step synthesis from a readily available precursor. | Poor regioselectivity, risk of polyalkylation and isomerization. |

| Hydrogenation of Unsaturated Precursor | 1,2,3-trimethyl-4-(prop-1-en-2-yl)benzene, H₂, Catalyst (e.g., Pd/C) | High selectivity for the desired product in the final step. | Requires a multi-step synthesis of the unsaturated precursor. |

| Directed ortho-Metalation | DMG-functionalized 1,2,3-trimethylbenzene derivative, Organolithium reagent, Isopropylating agent | High regioselectivity in the C-C bond formation step. | Multi-step process involving introduction and removal of a directing group. |

Mechanistic Investigations of Chemical Reactivity of 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in 1,2,3-trimethyl-4-(propan-2-yl)benzene makes it susceptible to attack by electrophiles. The directing influence of the four alkyl groups generally favors substitution at the remaining available positions on the ring. All alkyl groups are ortho- and para-directing activators. libretexts.orglumenlearning.com In this specific molecule, the positions are C5 and C6 relative to the isopropyl group. The interplay between the activating effects of the alkyl groups and the steric hindrance they impose governs the product distribution in these reactions.

Halogenation Studies and Regioselectivity Influenced by Alkyl Groups

The halogenation of this compound, typically with bromine or chlorine in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃, is a classic example of electrophilic aromatic substitution. libretexts.orgchemguide.co.uk The alkyl groups activate the ring, making the reaction proceed readily. The primary challenge in these reactions is controlling the regioselectivity due to the presence of multiple activating groups.

The combined directing effects of the 1,2,3-trimethyl and 4-isopropyl groups would strongly favor substitution at the C5 and C6 positions. However, the bulky isopropyl group at C4 and the methyl group at C3 create significant steric hindrance around the C5 position. Conversely, the C6 position is sterically less encumbered. Therefore, halogenation is expected to occur preferentially at the C6 position.

Table 1: Predicted Regioselectivity in the Monohalogenation of this compound

| Position | Predicted Major/Minor Product | Rationale |

| C5 | Minor | Significant steric hindrance from the adjacent isopropyl and methyl groups. |

| C6 | Major | Less steric hindrance compared to the C5 position. |

Nitration and Sulfonation Pathways and Product Distribution

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq For this compound, the powerful activating effect of the four alkyl groups facilitates this reaction.

The regioselectivity of nitration is also governed by a combination of electronic and steric factors. The nitronium ion will preferentially attack the most nucleophilic and sterically accessible position on the ring. As with halogenation, the C6 position is the most likely site of substitution. Studies on the nitration of isopropylbenzene have shown that steric hindrance from the isopropyl group significantly influences the ortho/para product ratio, with the para product being favored. libretexts.org Extrapolating from this, the steric bulk of the isopropyl group in this compound would further disfavor attack at the adjacent C5 position.

Sulfonation: Sulfonation involves the reaction of an aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). libretexts.orgpearson.com The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of heavily substituted aromatic rings can be challenging due to steric hindrance. The bulky SO₃ electrophile is particularly sensitive to steric effects. Therefore, substitution at the more accessible C6 position is the anticipated outcome. A key feature of sulfonation is its reversibility, which can be exploited in synthetic strategies. libretexts.org

Table 2: Predicted Product Distribution in the Mononitration and Monosulfonation of this compound

| Reaction | Major Product | Minor Product |

| Nitration | 6-Nitro-1,2,3-trimethyl-4-(propan-2-yl)benzene | 5-Nitro-1,2,3-trimethyl-4-(propan-2-yl)benzene |

| Sulfonation | This compound-6-sulfonic acid | This compound-5-sulfonic acid |

Acylation and Further Alkylation on the Substituted Ring

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically AlCl₃. wikipedia.orgchemguide.co.uk This reaction is highly valuable as it does not suffer from the carbocation rearrangements that can plague Friedel-Crafts alkylation. libretexts.org For this compound, acylation is expected to occur, with the regioselectivity again favoring the less sterically hindered C6 position. The resulting ketone is a deactivating group, which generally prevents further acylation of the ring.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. wikipedia.org While the existing alkyl groups activate the ring towards further substitution, polyalkylation can be a significant side reaction. youtube.com Furthermore, the carbocation intermediates are prone to rearrangement. libretexts.org Attempting to introduce another alkyl group onto the already crowded this compound ring would be severely hampered by steric hindrance. Any successful alkylation would almost certainly occur at the C6 position.

Oxidation Reactions and Pathways

The alkyl substituents on the benzene ring are susceptible to oxidation under various conditions. The specific pathway and products depend on the nature of the oxidizing agent and the structure of the alkyl group.

Side-Chain Oxidation Mechanisms (e.g., Benzylic Oxidation)

Side-chain oxidation of alkylbenzenes typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring. A crucial requirement for this reaction is the presence of at least one hydrogen atom at the benzylic position. libretexts.orgcsbsju.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize primary and secondary alkyl groups to a carboxylic acid group. chemistrysteps.comyoutube.com

In this compound, all four alkyl groups (three methyl and one isopropyl) possess benzylic hydrogens. Therefore, under vigorous oxidation conditions, all four side chains would be oxidized to carboxylic acid groups, yielding pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). The isopropyl group, like other larger alkyl chains, is cleaved during oxidation, with only the benzylic carbon remaining attached to the ring as a carboxylic acid. chemistrysteps.com

Table 3: Products of Vigorous Side-Chain Oxidation of Polymethylbenzenes

| Starting Material | Product |

| 1,2,3,4-Tetramethylbenzene (B1201564) (Prehnitene) | Pyromellitic acid |

| 1,2,4,5-Tetramethylbenzene (Durene) | Pyromellitic acid |

| This compound | Pyromellitic acid |

Aromatic Ring Oxidation and Quinone Formation

While the benzene ring is generally resistant to oxidation, under certain conditions, substituted aromatic compounds can be oxidized to form quinones. wikipedia.org Quinones are cyclic conjugated diketones. The formation of quinones often proceeds through the oxidation of an intermediate phenol (B47542) or catechol. nih.gov

The oxidation of this compound to a quinone would likely involve initial hydroxylation of the aromatic ring, followed by further oxidation. Given the substitution pattern, the formation of a 2,3,5-trimethyl-6-(propan-2-yl)-1,4-benzoquinone is a plausible outcome. Research on the oxidation of 1,2,4-trimethylbenzene (B165218) has demonstrated its conversion to 2,3,5-trimethyl-1,4-benzoquinone, a valuable intermediate in the synthesis of Vitamin E. nih.gov This suggests that the trimethylated benzene ring is susceptible to oxidation to a quinone structure. The mechanism of such oxidations can be complex and may involve radical intermediates.

Radical-Initiated Oxidation Processes (e.g., OH-initiated reactions)

The atmospheric oxidation of aromatic hydrocarbons is predominantly initiated by hydroxyl (OH) radicals, and this process is expected to be the main degradation pathway for this compound. copernicus.orgca.gov The reaction mechanism, by analogy with other trimethylbenzenes, likely proceeds through two primary pathways: H-atom abstraction from the alkyl substituents and OH-radical addition to the aromatic ring. copernicus.org

OH addition to the electron-rich aromatic ring is the major channel. copernicus.orgresearchgate.net The OH radical adds to an unsubstituted carbon atom, forming a hydroxycyclohexadienyl-type radical. rsc.orgrsc.org This radical exists in equilibrium with its corresponding peroxy radical after the addition of molecular oxygen (O₂). researchgate.netrsc.org These peroxy radicals can undergo several reactions, including cyclization to form bicyclic radicals, which are precursors to ring-opened products like dicarbonyls. rsc.org Studies on 1,2,4-TMB have shown that OH addition leads to the formation of various TMB-OH adducts which then react with O₂ to form phenolic compounds or cyclize into bicyclic peroxy radicals. rsc.org

The minor pathway involves the abstraction of a hydrogen atom from one of the alkyl groups. copernicus.org The tertiary benzylic hydrogen on the isopropyl group of this compound would be particularly susceptible to abstraction due to the stability of the resulting tertiary benzylic radical. Oxidation of alkyl side-chains on a benzene ring is a known reaction, often targeting the benzylic position. libretexts.org

Subsequent reactions of these initial radical intermediates in the presence of oxygen lead to a complex array of highly oxygenated molecules (HOMs), including organonitrates (in the presence of NOx) and accretion products (dimers). copernicus.org

Table 1: Expected Products from OH-Initiated Oxidation based on Trimethylbenzene Studies

| Product Category | Specific Examples (from TMB Analogs) | Formation Pathway |

|---|---|---|

| Phenolic Compounds | Trimethylphenols | OH addition followed by H-abstraction by O₂ |

| Ring-Opened Products | 1,2-dicarbonyls, unsaturated 1,4-dicarbonyls | Ring-breakage of bicyclic alkoxyl radicals rsc.org |

| Epoxy Compounds | Epoxy-1,4-dicarbonyls | Cyclization of bicyclic alkoxyl radicals followed by ring-breakage rsc.org |

| Aldehydes | Dimethylbenzaldehydes | H-abstraction from methyl groups copernicus.org |

| Highly Oxygenated Molecules (HOMs) | C₉ and C₁₈ compounds with multiple oxygen atoms | Autoxidation and accretion of peroxy radicals copernicus.org |

Hydrogenation and Dehydrogenation Studies

Dehydrogenation is a chemical reaction involving the removal of hydrogen, typically to form unsaturated compounds. wikipedia.org For alkylaromatics, this is a highly endothermic process used industrially to produce valuable monomers like styrene (B11656) from ethylbenzene, requiring high temperatures (≥500 °C) and catalysts, often based on iron(III) oxide. wikipedia.org In the case of this compound, dehydrogenation would most likely occur at the isopropyl group, removing two hydrogen atoms to form 1,2,3-trimethyl-4-(prop-1-en-2-yl)benzene. This is because the benzylic C-H bonds are weaker and more reactive than other C-H bonds in the molecule. libretexts.org Dehydrogenation reactions are thermodynamically uphill and require a catalyst to proceed efficiently. taylorfrancis.com

Hydrogenation is the reverse reaction, where hydrogen is added across double bonds or an aromatic ring. The complete hydrogenation of the benzene ring in this compound would yield 1,2,3-trimethyl-4-isopropylcyclohexane. This reaction is typically carried out using transition metal catalysts such as platinum, palladium, or nickel under hydrogen pressure. nih.gov The process is generally exothermic. Homogeneous catalysts, like iridium-based complexes, have also been developed for the selective hydrogenation of substituted cycloalkenes. nih.gov Given the steric hindrance of the tetrasubstituted ring, forcing hydrogenation conditions might be necessary.

Acid-Catalyzed Rearrangement Reactions of Alkylbenzenes

Polyalkylated benzenes are known to undergo rearrangement reactions in the presence of strong acids, such as sulfuric acid or solid acid catalysts like zeolites. wikipedia.orgacs.org These reactions include isomerization (migration of an alkyl group to a different position on the ring) and disproportionation (transfer of an alkyl group between two aromatic molecules).

For a heavily substituted compound like this compound, acid-catalyzed rearrangement is highly probable. The mechanism involves the protonation of the aromatic ring by the acid catalyst to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This intermediate can then undergo a 1,2-shift, where an alkyl group migrates to an adjacent carbon atom. Deprotonation of the rearranged arenium ion yields an isomer of the original alkylbenzene.

A specific example of this type of reaction is the Jacobsen Rearrangement , which is characteristic of polyalkylbenzenes with at least four substituents. wikipedia.org Under the influence of sulfuric acid, alkyl groups migrate to achieve a thermodynamically more stable, often less sterically crowded, substitution pattern. wikipedia.org Given the vicinal (adjacent) arrangement of its four alkyl groups, this compound is a prime candidate for such a rearrangement to relieve steric strain.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

Quantitative kinetic and thermodynamic data for transformations of this compound are not available. However, data from similar compounds can provide estimates and illustrate the principles governing its reactivity.

Reaction Kinetics:

OH-Radical Oxidation: The reaction of OH radicals with aromatic compounds is typically very fast, with rate constants approaching the diffusion-controlled limit. For 1,2,4-trimethylbenzene, the atmospheric lifetime due to this reaction is estimated to be around 11 hours, indicating a rapid process. ca.gov

Acid-Catalyzed Isomerization: The kinetics of these rearrangements are complex and depend on the catalyst's acidity, reaction temperature, and the structure of the alkylbenzene. ajol.info The rate is often influenced by the stability of the intermediate arenium ions.

Dehydrogenation: This is a kinetically slow and reversible reaction that requires significant energy input (high temperature) to overcome a large activation barrier. wikipedia.org

Hydrogenation: In the presence of an effective catalyst, hydrogenation can be a rapid process, although reaction rates can be affected by the steric hindrance around the aromatic ring. chemrxiv.org

Thermodynamic Analysis: Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be estimated using group contribution methods. nist.gov

Alkylation/Dealkylation: Alkylation reactions of benzene are generally exothermic and spontaneous (negative ΔG). researchgate.net

Isomerization: The Gibbs free energy difference between isomers determines their equilibrium distribution. Polyalkylbenzene isomerization reactions tend to favor less sterically hindered products.

Hydrogenation/Dehydrogenation: The hydrogenation of benzene is an exothermic process, while dehydrogenation is endothermic. wikipedia.org

Table 2: Thermodynamic Data for Analogous Alkylbenzene Reactions

| Reaction Type | Example Reaction | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) | Key Thermodynamic Feature |

|---|---|---|---|---|

| Alkylation | Benzene + Methanol (B129727) → Toluene + H₂O | Exothermic researchgate.net | Spontaneous (Negative) researchgate.net | Favorable at moderate temperatures. |

| Isomerization | m-xylene ⇌ p-xylene | Small | Near zero | Equilibrium mixture of isomers is formed. |

| Dehydrogenation | Ethylbenzene → Styrene + H₂ | Endothermic wikipedia.org | Non-spontaneous at low temp. | Requires high temperature to be favorable. |

| Hydrogenation | Benzene + 3H₂ → Cyclohexane | Exothermic | Spontaneous (Negative) | Favorable at lower temperatures. |

Note: Values are qualitative as specific data for the target compound is unavailable.

Role of Alkyl Substituents on Electronic and Steric Effects in Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its four alkyl substituents. libretexts.orgvedantu.com

Electronic Effects: All alkyl groups, including methyl (-CH₃) and isopropyl (-CH(CH₃)₂), are electron-donating groups. libretexts.orglumenlearning.com They activate the aromatic ring towards electrophilic aromatic substitution (EAS) through two mechanisms:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond framework. libretexts.org

Hyperconjugation: The overlap of C-H σ-bonds on the alkyl group with the π-system of the ring further increases electron density, particularly at the ortho and para positions.

With four electron-donating groups, the benzene ring of this compound is highly activated and significantly more nucleophilic than benzene itself, predisposing it to react rapidly with electrophiles. libretexts.orgmsu.edu

Steric Effects: Steric hindrance refers to the spatial crowding around a reaction site caused by bulky substituent groups, which can impede the approach of a reagent. fiveable.melibretexts.org The 1,2,3,4-substitution pattern in the target molecule creates considerable steric congestion.

The two remaining unsubstituted positions, C5 and C6, are the only sites for potential electrophilic attack.

Position C5 is flanked by the bulky isopropyl group at C4 and a methyl group at C3 (in a meta relationship).

Position C6 is ortho to the methyl group at C1.

Attack at either position would be sterically hindered, particularly at C5 due to the size of the adjacent isopropyl group. youtube.comjove.com In electrophilic substitution reactions, this steric hindrance would likely lead to a preference for attack at the less crowded C6 position, or it could slow the reaction down significantly compared to less substituted alkylbenzenes. youtube.com For reactions occurring at the side-chain, such as radical halogenation, the tertiary hydrogen of the isopropyl group is electronically favored for abstraction, and this site is relatively exposed, suggesting side-chain reactions would preferentially occur there. libretexts.org

Table 3: Summary of Substituent Effects

| Substituent | Electronic Effect | Type | Steric Effect | Directing Influence (for EAS) |

|---|---|---|---|---|

| Methyl (-CH₃) | Electron-donating | +I, Hyperconjugation | Moderate | Ortho, Para-directing msu.edu |

| Isopropyl (-CH(CH₃)₂) | Electron-donating | +I, Hyperconjugation | High | Ortho, Para-directing youtube.com |

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in 1,2,3-Trimethyl-4-(propan-2-yl)benzene. The combination of ¹H and ¹³C NMR provides a map of the hydrogen and carbon frameworks, respectively.

Based on the structure of this compound, a distinct set of signals is predicted. The molecule possesses a plane of symmetry that renders the two methyl groups of the isopropyl substituent chemically equivalent.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.25 | Doublet | 6H |

| Methyl (C1) | ~2.20 | Singlet | 3H |

| Methyl (C2) | ~2.25 | Singlet | 3H |

| Methyl (C3) | ~2.30 | Singlet | 3H |

| Isopropyl -CH | ~3.15 | Septet | 1H |

| Aromatic H (C5) | ~6.95 | Doublet | 1H |

| Aromatic H (C6) | ~7.05 | Doublet | 1H |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~24.0 |

| Methyl (C1) | ~16.0 |

| Methyl (C2) | ~15.5 |

| Methyl (C3) | ~20.5 |

| Isopropyl -CH | ~28.0 |

| Aromatic C5 | ~127.0 |

| Aromatic C6 | ~130.0 |

| Aromatic C2 | ~133.0 |

| Aromatic C1 | ~135.0 |

| Aromatic C3 | ~136.0 |

| Aromatic C4 | ~145.0 |

The ¹H NMR spectrum is expected to display characteristic spin-spin coupling. The most informative system is the isopropyl group, where the methine proton (-CH) signal should appear as a septet due to coupling with the six equivalent methyl protons. Correspondingly, the six isopropyl methyl protons will appear as a single doublet, coupled to the methine proton. The two aromatic protons, being adjacent, are expected to couple with each other, resulting in two distinct doublets. The three methyl groups attached to the benzene (B151609) ring are predicted to be singlets as they have no adjacent protons. Conformational analysis for this molecule is relatively straightforward, as free rotation is expected around the C(aryl)-C(isopropyl) bond and within the methyl groups at room temperature, leading to the time-averaged signals described.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the final connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A strong cross-peak is predicted between the isopropyl -CH septet (~3.15 ppm) and the isopropyl -CH₃ doublet (~1.25 ppm). A cross-peak would also be expected between the two aromatic protons (~6.95 and ~7.05 ppm), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals in the table above to their corresponding carbon signals (e.g., the signal at ~1.25 ppm to ~24.0 ppm, and ~3.15 ppm to ~28.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H couplings, which is vital for piecing together the molecular skeleton. Key predicted correlations include:

The isopropyl methine proton (~3.15 ppm) to the aromatic C4, C3, and C5 carbons.

The isopropyl methyl protons (~1.25 ppm) to the isopropyl methine carbon and the aromatic C4 carbon.

The protons of the methyl groups on the ring (~2.20-2.30 ppm) to their attached aromatic carbons and the adjacent aromatic carbons. These correlations are essential for unambiguously confirming the 1,2,3-trimethyl-4-isopropyl substitution pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Skeletal Modes

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2970-2870 | 2970-2870 | Strong |

| Aromatic C=C Stretch | 1615, 1500 | 1615, 1500 | Medium-Strong |

| Aliphatic C-H Bend | 1465, 1380 | 1465, 1380 | Medium |

| C-H Out-of-Plane Bend | 850-810 | Weak | Strong |

| Ring Breathing Mode | Not prominent | ~1000 | Strong |

The aliphatic C-H stretching region (2970-2870 cm⁻¹) is expected to be intense in the FT-IR spectrum due to the numerous methyl groups and the isopropyl group. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1615 and 1500 cm⁻¹. A key diagnostic feature for the substitution pattern on the benzene ring is the C-H out-of-plane (OOP) bending region. For a 1,2,3,4-tetrasubstituted benzene with two adjacent free hydrogens, a strong absorption is predicted in the 850-810 cm⁻¹ range in the FT-IR spectrum. In Raman spectroscopy, the symmetric ring "breathing" mode, which is often weak in the IR spectrum, is expected to be strong.

Mass Spectrometry (MS) Fragmentation Pathways and Isomer Differentiation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₁₂H₁₈, the predicted monoisotopic mass of the molecular ion [M]⁺• would be precisely measured to distinguish it from other compounds with the same nominal mass.

Molecular Formula: C₁₂H₁₈

Nominal Mass: 162 Da

Predicted Exact Mass: 162.14085 Da

In a typical electron ionization (EI) mass spectrum, the molecular ion ([M]⁺•) will be observed at m/z 162. The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, which leads to the formation of a stable carbocation.

Predicted Mass Spectrometry Fragmentation:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 162 | [C₁₂H₁₈]⁺• | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl radical (•CH₃) |

| 119 | [C₉H₁₁]⁺ | Loss of a propyl radical (•C₃H₇) |

The most abundant fragment ion is expected to be at m/z 147. This results from the loss of a methyl radical (•CH₃) from the isopropyl group via benzylic cleavage, forming a highly stable secondary benzylic cation. This [M-15]⁺ peak is a hallmark of molecules containing an isopropyl group attached to an aromatic ring. Another significant, though likely less intense, fragment could appear at m/z 119, corresponding to the loss of the entire propyl group.

Tandem mass spectrometry (MS/MS) would be used to further probe these pathways. By selecting a specific ion (e.g., the molecular ion at m/z 162 or the primary fragment at m/z 147) and subjecting it to collision-induced dissociation (CID), its daughter ions can be analyzed. This helps confirm the proposed fragmentation mechanisms and can be used to differentiate between isomers that might produce similar initial mass spectra.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays provides detailed information about the electron density distribution, which is then used to construct a three-dimensional model of the molecule.

For this compound, obtaining a solid-state structure through X-ray crystallography would first require the successful growth of a suitable single crystal. As this compound is a liquid at room temperature, this would necessitate crystallization at low temperatures.

Hypothetical Crystallographic Data:

Should a single crystal be successfully analyzed, the resulting data would be presented in a crystallographic information file (CIF). A summary of the key parameters that would be determined is hypothetically presented in the interactive table below.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. Common systems include cubic, tetragonal, orthorhombic, and monoclinic. | Monoclinic |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. | P2₁/c |

| a, b, c (Å) | These are the lengths of the unit cell edges. | a = 10.5, b = 12.3, c = 8.9 |

| α, β, γ (°) | These are the angles between the unit cell axes. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1102 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | 1.07 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | < 0.05 |

The elucidation of the solid-state structure would definitively establish bond lengths, bond angles, and torsion angles within the molecule. This would provide precise, empirical data to compare against computational models. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the solid-state properties of the material.

As of now, specific X-ray crystallographic data for this compound is not available in the published literature. The information presented is based on the general principles of X-ray diffraction analysis of aromatic compounds. docbrown.infoaps.org

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are formed)

This compound itself is an achiral molecule as it possesses a plane of symmetry and therefore does not have enantiomers. Consequently, it does not exhibit optical activity and would be silent in chiroptical spectroscopic techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL).

However, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a chiral center through a substitution reaction on the isopropyl group or the benzene ring, chiroptical spectroscopy would become an indispensable tool for assessing its enantiomeric purity.

Application to Chiral Derivatives:

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. A non-racemic mixture of a chiral derivative would exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Circularly Polarized Luminescence (CPL) Spectroscopy: CPL is the emission analogue of CD and measures the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.org If the chiral derivative of this compound were fluorescent, CPL could provide information about the stereochemistry of the excited state.

Hypothetical Chiroptical Data for a Chiral Derivative:

The following interactive table illustrates the type of data that would be obtained from a chiroptical analysis of a hypothetical chiral derivative of this compound.

| Technique | Parameter | Description | Hypothetical Value for an Enantiopure Sample |

| CD Spectroscopy | Wavelength (nm) | The wavelength of maximum absorption difference. | 220 nm |

| Molar Ellipticity ([θ]) | The intensity of the CD signal, normalized for concentration and path length. | +1.5 x 10⁴ deg·cm²·dmol⁻¹ | |

| CPL Spectroscopy | Wavelength (nm) | The wavelength of maximum emission difference. | 310 nm |

| g_lum | The luminescence dissymmetry factor, a measure of the degree of circular polarization in the emitted light. | +0.02 |

The sign of the Cotton effect in CD or the g_lum value in CPL would be opposite for the two enantiomers. By comparing the signal intensity of a sample to that of a pure enantiomer, the enantiomeric purity can be quantitatively determined.

Currently, there are no published studies on the chiroptical properties of chiral derivatives of this compound. The discussion above is based on the established principles of chiroptical spectroscopy. rsc.org

No Published Research Found on the Theoretical and Computational Chemistry of this compound

The planned investigation, which was to be structured around a detailed analysis of the compound's electronic structure, reactivity, and conformational dynamics, cannot be completed at this time due to the absence of published data. The intended study would have relied on established computational techniques, including:

Density Functional Theory (DFT): To determine the optimized molecular geometry and electronic structure.

HOMO-LUMO Analysis: To predict the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites within the molecule.

Natural Bond Orbital (NBO) Analysis: To understand hyperconjugation and charge delocalization effects.

Molecular Dynamics (MD) Simulations: To investigate the conformational dynamics of the isopropyl group.

While the theoretical frameworks for these analyses are well-established, their application to this compound has not been documented in publicly available scientific databases. Consequently, the generation of a detailed, data-driven article as per the requested outline is not feasible.

This lack of research presents a potential opportunity for future computational studies to explore the properties of this compound and contribute new knowledge to the field of theoretical and computational chemistry.

Theoretical and Computational Chemistry of 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

Reaction Pathway Modeling and Transition State Theory

There is no available research in the public domain that models the reaction pathways or applies transition state theory specifically to 1,2,3-trimethyl-4-(propan-2-yl)benzene. Computational studies on the pyrolysis and reaction mechanisms of other trimethylbenzene isomers have been conducted, but these findings cannot be directly extrapolated to this compound due to structural differences. mdpi.com Therefore, no data on activation energies, transition state geometries, or reaction rate constants for this particular compound can be provided.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in non-biological contexts

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound for the prediction of non-biological properties were found in the scientific literature. While QSAR studies are common for various classes of benzene (B151609) derivatives to predict properties like toxicity or physicochemical characteristics, none have been published that focus on or provide data for this compound in non-biological contexts. Therefore, no predictive models or associated data tables can be presented.

Environmental Transformations and Fate of 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

Atmospheric Degradation Pathways

Once released into the atmosphere, 1,2,3-Trimethyl-4-(propan-2-yl)benzene is subject to degradation primarily through gas-phase chemical reactions. These processes are crucial in determining the compound's atmospheric lifetime and its potential to contribute to the formation of secondary pollutants.

Photochemical Oxidation and Reaction with Hydroxyl Radicals

The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl radicals (•OH). These highly reactive radicals are photochemically generated, primarily through the photolysis of ozone, and initiate the oxidation of most VOCs.

The reaction of •OH with aromatic compounds like this compound can proceed through two main mechanisms:

•OH addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is typically the major pathway for methylated aromatic compounds.

H-atom abstraction: The hydroxyl radical abstracts a hydrogen atom from one of the alkyl (methyl or isopropyl) substituents, forming a carbon-centered radical and a molecule of water.

For multi-alkylated benzenes, the •OH addition pathway is significantly faster and therefore dominates the degradation process. The rate of this reaction is a key parameter for determining the atmospheric lifetime of the compound. While no experimental rate constant is available for this compound, structure-activity relationship (SAR) models can provide reliable estimates. mdpi.comcopernicus.org Based on rate constants for similar compounds, such as 1,2,3,5-tetramethylbenzene (B1211182) and pentamethylbenzene, the reaction rate constant for this compound with •OH is expected to be rapid. mdpi.com

| Compound | OH Reaction Rate Constant (kOH at 298 K) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |

|---|---|---|

| This compound | ~6.0 x 10⁻¹¹ (Estimated) | ~4.6 hours |

| 1,2,4-Trimethylbenzene (B165218) | 3.25 x 10⁻¹¹ | 8.6 hours |

| 1,2,4,5-Tetramethylbenzene | 5.55 x 10⁻¹¹ | 5.0 hours |

Note: Lifetime (τ) is calculated as 1/(kOH * [OH]), assuming a typical 24-hour average tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³. The rate constant for this compound is an estimate based on structurally similar compounds.

This short atmospheric lifetime indicates that this compound is not persistent in the atmosphere and will be rapidly transformed into oxidation products.

Formation of Secondary Organic Aerosols (SOA) Precursors

The atmospheric oxidation of aromatic hydrocarbons is a significant source of secondary organic aerosol (SOA), a major component of fine particulate matter (PM2.5) that impacts air quality, climate, and human health. copernicus.orgnih.gov The oxidation products of this compound, formed from its reaction with •OH radicals, can have lower volatility than the parent compound.

The initial hydroxycyclohexadienyl-type radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a complex mixture of oxygenated products. These products include phenols, carbonyls (aldehydes and ketones), and dicarbonyls. Some of these first-generation products can undergo further oxidation.

If these oxidation products have sufficiently low vapor pressures, they can partition from the gas phase to the particle phase, either by condensing to form new particles or by adsorbing onto existing aerosol particles. The efficiency with which a VOC is converted to aerosol mass is described by its SOA yield, which is the mass of aerosol produced per mass of hydrocarbon reacted. While specific SOA yields for this compound have not been experimentally determined, aromatic compounds are known to be efficient SOA precursors. researchgate.netresearchgate.net The yield is dependent on factors such as the concentration of nitrogen oxides (NOx) and the total organic aerosol mass concentration. researchgate.net Given its molecular structure (a C12 aromatic), it is expected to be a significant precursor to SOA.

Aquatic and Terrestrial Fate

When released into water or soil, this compound is subject to several fate and transport processes, including biodegradation, sorption to solids, and volatilization into the atmosphere.

Biodegradation Mechanisms by Microorganisms

Microbial degradation is a key process for the removal of alkylbenzenes from soil and water environments. A wide range of bacteria and fungi have been shown to metabolize these compounds, using them as a source of carbon and energy. For alkylbenzenes, the initial step in aerobic biodegradation typically involves the oxidation of the alkyl side chain.

Commonly observed metabolic pathways include:

Omega (ω)-oxidation: The terminal methyl group of an alkyl chain is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid.

Beta (β)-oxidation: Following ω-oxidation, the resulting fatty acid is shortened by two carbon units at a time.

For this compound, microorganisms would likely initiate attack on either the methyl groups or the isopropyl group. The resulting carboxylated aromatic intermediate (a sulfophenyl carboxylate, or SPC, in the case of related sulfonated compounds) would then undergo further degradation, eventually leading to the cleavage of the aromatic ring. researchgate.net Under anaerobic conditions, biodegradation can also occur, though often at slower rates and via different initial activation steps, such as addition to fumarate. copernicus.org The complex substitution pattern of this compound may influence its biodegradability compared to simpler alkylbenzenes.

Sorption to Soil and Sediments

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process reduces the concentration of the chemical in the aqueous phase, thereby decreasing its mobility and bioavailability. For non-ionic, hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of the soil or sediment.

The tendency of a compound to sorb is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to be sorbed. Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity.

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Estimated Log Koc (L/kg) | Interpretation |

|---|---|---|---|

| This compound | 4.8 (Estimated) | ~4.3 (Estimated) | Strong sorption to soil/sediment; low mobility |

| 1,2,4-Trimethylbenzene | 3.63 | 3.28 | Moderate sorption; moderate mobility |

Note: Values for this compound are estimated using QSAR models due to a lack of experimental data. A higher Log Koc value suggests stronger binding and less movement with groundwater.

Based on its estimated high Log Kow and Log Koc values, this compound is expected to bind strongly to soil and sediment, particularly those with high organic matter content. This sorption will significantly limit its transport in groundwater and surface water.

Volatilization and Air-Water Exchange

Volatilization is the process by which a chemical dissolved in water moves into the atmosphere. This air-water exchange is a significant fate process for many VOCs. The tendency of a compound to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to partition from water to air.

While an experimental value for this compound is not available, it can be estimated based on its vapor pressure and water solubility. Given its aromatic structure and relatively low polarity, it is expected to have a significant tendency to volatilize.

| Compound | Henry's Law Constant (H) (atm·m³/mol at 25°C) | Interpretation |

|---|---|---|

| This compound | ~0.15 (Estimated) | Significant tendency to volatilize from water |

| Benzene (B151609) | 0.23 | High tendency to volatilize from water |

| 1,2,4-Trimethylbenzene | 0.07 | Moderate tendency to volatilize from water |

Note: The Henry's Law constant for this compound is an estimate. The values indicate that volatilization is an important environmental transport process for this compound, facilitating its movement from aquatic systems to the atmosphere. nist.govepa.govnist.govcopernicus.org

Persistence and Environmental Half-Life Estimation

The environmental persistence of this compound, a C12 alkylbenzene, is dictated by its susceptibility to various degradation processes in different environmental compartments, including the atmosphere, water, and soil. While specific experimental data for this particular isomer are scarce, its environmental half-life can be estimated based on data from related compounds, such as other trimethylbenzene (TMB) isomers and C10-C14 alkylbenzenes.

In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is through reaction with hydroxyl (OH) radicals. nih.govca.gov For a related compound, 1,2,4-trimethylbenzene, the calculated atmospheric half-life due to this reaction is approximately 7 hours. ca.gov This suggests that this compound is not persistent in the atmosphere and is likely to be rapidly oxidized.

In aquatic environments, biodegradation is a key removal process. Linear alkylbenzenes (LABs) are known to be readily biodegradable in natural waters, with reported half-lives for various isomers and homologs in the range of 4 to 9 days under aerobic conditions. oup.com However, the branched structure of this compound may result in slower degradation compared to its linear counterparts. Studies on TMB isomers have shown that biodegradation can be significantly influenced by environmental conditions. For instance, 1,2,3-TMB has been observed to be less readily biodegradable under anaerobic denitrifying conditions compared to other TMB isomers, often exhibiting longer lag phases before degradation commences. nih.govnih.gov Under iron-reducing conditions, however, significant biodegradation of 1,2,3-TMB has been observed, with a first-order rate constant of 0.013 d⁻¹. researchgate.net

In soil and sediment, persistence is influenced by both biodegradation and sorption. Alkylbenzenes are hydrophobic and tend to adsorb to organic matter in soil and sediment, which can reduce their bioavailability for microbial degradation. mit.edu The half-life of linear alkylbenzene sulfonate (LAS), a related surfactant, in sludge-amended soils has been reported to range from 7 to 33 days, indicating that biodegradation does occur in the terrestrial environment. who.int Given the structural similarities, it is expected that this compound would also undergo biodegradation in soil, although its branched structure might lead to greater persistence compared to linear alkylbenzenes.

The following table summarizes the estimated environmental half-lives based on data for related alkylbenzenes.

| Environmental Compartment | Primary Degradation Process | Estimated Half-Life | Reference Compound(s) |

|---|---|---|---|

| Atmosphere | Reaction with OH radicals | ~7-11 hours | 1,2,4-Trimethylbenzene ca.gov |

| Aerobic Water | Biodegradation | 4-9 days | Linear Alkylbenzenes (LABs) oup.com |

| Anaerobic Water (Denitrifying) | Biodegradation | Variable, potentially persistent | 1,2,3-Trimethylbenzene (B126466) nih.govnih.gov |

| Anaerobic Water (Iron-Reducing) | Biodegradation | ~53 days (based on k=0.013 d⁻¹) | 1,2,3-Trimethylbenzene researchgate.net |

| Soil | Biodegradation | Weeks to months | Linear Alkylbenzene Sulfonates (LAS) who.int |

Analytical Challenges in Environmental Monitoring of Alkylbenzenes

The environmental monitoring of specific alkylbenzene isomers like this compound presents significant analytical challenges. These difficulties stem from the complexity of environmental samples and the inherent physicochemical properties of this class of compounds. academie-sciences.fr

A primary challenge is the presence of numerous isomers. Alkylbenzenes are often released into the environment as complex mixtures. For example, the industrial production of linear alkylbenzenes (LABs) results in a mixture of C10 to C14 homologs, each with multiple positional isomers. nih.gov Similarly, this compound is one of many possible C12 alkylbenzene isomers. The separation and individual quantification of these isomers are difficult because they often have very similar physical properties and retention times in chromatographic systems. sccwrp.orgvurup.sk Gas chromatography (GC) is the standard technique for analysis, but achieving baseline separation of all isomers, especially in complex environmental matrices, can be problematic. copernicus.organtpedia.com Co-elution, where two or more compounds elute from the GC column at the same time, is a common issue that complicates accurate quantification. sccwrp.orgusgs.gov

Mass spectrometry (MS), typically coupled with GC (GC/MS), is used for identification. However, isomers of alkylbenzenes often produce very similar mass spectra due to extensive fragmentation, making unambiguous identification of a specific isomer like this compound challenging. sccwrp.orgcopernicus.org The mass spectra are often dominated by common fragments (e.g., m/z 91, 105), which are characteristic of the alkylbenzene class rather than a unique isomer. usgs.gov

Another significant challenge is matrix interference. Environmental samples such as soil, sediment, and wastewater are complex mixtures containing a vast number of organic and inorganic compounds. academie-sciences.fr These matrix components can interfere with the extraction, cleanup, and analysis of the target alkylbenzenes, potentially leading to inaccurate results. nih.gov Effective sample preparation and cleanup procedures are crucial but can be time-consuming and may lead to losses of the target analytes.

Furthermore, the lack of certified reference standards for every individual alkylbenzene isomer, including this compound, hinders precise quantification. nih.gov Analytical laboratories often rely on standards for a limited number of isomers or use mixtures, which may not perfectly represent the isomeric distribution in environmental samples. This can introduce uncertainty into the measurement of specific, less common isomers. usgs.gov The low concentrations at which these compounds are often found in the environment (parts-per-billion or lower) also demand highly sensitive analytical instrumentation and methods to achieve reliable detection and quantification. mit.eduacademie-sciences.fr

The table below outlines the key analytical challenges.

| Challenge | Description | Primary Analytical Technique(s) Affected |

|---|---|---|

| Isomer Complexity | The existence of numerous structural and positional isomers with similar physicochemical properties. | Gas Chromatography (GC), Mass Spectrometry (MS) |

| Chromatographic Co-elution | Failure to achieve complete separation of individual isomers during GC analysis, leading to overlapping peaks. sccwrp.orgusgs.gov | Gas Chromatography (GC) |

| Similar Mass Spectra | Isomers often yield nearly identical fragmentation patterns in MS, complicating unique identification. copernicus.org | Mass Spectrometry (MS) |

| Matrix Interference | Other compounds in complex environmental samples (soil, water, sediment) interfere with sample preparation and analysis. academie-sciences.fr | Sample Extraction, GC/MS |

| Availability of Standards | Lack of certified reference standards for every specific isomer hinders accurate calibration and quantification. nih.gov | Quantitative Analysis |

| Low Environmental Concentrations | Trace-level concentrations require highly sensitive and specialized analytical methods for detection. mit.edu | GC/MS, Sample Preparation |

Advanced Analytical Methodologies for the Characterization and Quantification of 1,2,3 Trimethyl 4 Propan 2 Yl Benzene

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating volatile and semi-volatile organic compounds. For an alkylbenzene like 1,2,3-trimethyl-4-(propan-2-yl)benzene, gas and liquid chromatography are the principal methods employed for separation and assessing purity.

Gas chromatography is a highly effective technique for the analysis of volatile aromatic hydrocarbons. The separation of isomers, such as the trimethylbenzene series, is routinely performed using high-resolution capillary columns. researchgate.netdnacih.comosha.gov For this compound, a nonpolar or mid-polarity capillary column would be selected to separate it from other C12H18 isomers based on boiling point and interaction with the stationary phase.

A Flame Ionization Detector (FID) is commonly used for the quantification of hydrocarbons. kelid1.ir The FID offers high sensitivity and a wide linear range, making it ideal for determining the purity of a this compound sample or quantifying it in a mixture. kelid1.ir Its response is proportional to the number of carbon atoms in the analyte, providing a reliable basis for quantification.

A Thermal Conductivity Detector (TCD) can also be used. While less sensitive than the FID, the TCD is non-destructive and responds universally to all compounds, which can be advantageous in specific applications where further analysis of the eluted compound is necessary.

Below is a table illustrating typical GC conditions for analyzing trimethylbenzene isomers, which would be applicable for the separation of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | 60 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | 30 m x 0.32 mm ID, 1.0 µm film (e.g., HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Inlet Temperature | 250 °C | 275 °C |

| Detector | FID | FID |

| Detector Temp. | 275 °C | 300 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 5 °C/min | 60 °C (hold 1 min), ramp to 220 °C at 8 °C/min |

| Split Ratio | 50:1 | 100:1 |

This table represents typical starting conditions for the analysis of alkylbenzenes and would require optimization for the specific separation of this compound from its isomers.

For unambiguous identification, especially in complex matrices like organic solvent mixtures, coupling gas chromatography with mass spectrometry (GC-MS) is essential. nih.gov As this compound passes through the GC column and is separated, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound (molar mass 162.27 g/mol ), the mass spectrum would show a molecular ion peak (M+) at m/z 162. The fragmentation pattern is key to confirming the structure. Expected fragments would arise from the loss of methyl (CH3•, loss of 15 amu) and isopropyl (C3H7•, loss of 43 amu) groups, leading to significant peaks at m/z 147 and 119, respectively. These fragmentation patterns allow analysts to distinguish it from other isomers whose fragmentation would differ based on the substitution pattern on the benzene (B151609) ring. nih.gov

| Ion (m/z) | Proposed Identity | Relative Abundance |

| 162 | Molecular Ion [M]+ | Moderate |

| 147 | [M - CH3]+ | High |

| 119 | [M - C3H7]+ | Moderate to High |

| 91 | [C7H7]+ (Tropylium ion) | Moderate |

This table shows predicted major fragments for this compound based on typical electron ionization mass spectrometry fragmentation rules for alkylbenzenes.

While GC is ideal for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing its non-volatile derivatives. chromatographyonline.comresearchgate.net For instance, if the compound is functionalized, sulfonated, or oxidized to form carboxylic acids or other polar, high-molecular-weight compounds, these derivatives are often not suitable for GC analysis.

Reversed-phase HPLC using a C18 or phenyl-based column is a common approach. researchgate.netwur.nl A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the derivatives from the column. Detection is typically achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which are highly sensitive to aromatic compounds. osha.gov For derivatives lacking a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) can be employed. chromatographyonline.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

When analyzing highly complex samples, such as crude oil or environmental extracts, one-dimensional chromatography may not provide sufficient resolving power to separate all components. azom.com In these cases, multidimensional and hyphenated techniques are necessary.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation capacity. nih.govresearchgate.net This technique uses two different GC columns (a primary and a secondary column) with different separation mechanisms (e.g., nonpolar and polar). chemistry-matters.com The effluent from the first column is continuously trapped and then rapidly injected onto the second column.

This process creates a two-dimensional chromatogram that separates compounds based on two independent properties, such as volatility and polarity. azom.com Structurally related compounds, like alkylbenzene isomers, appear in ordered bands on the 2D plot, which aids in their identification. researchgate.net When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC can resolve and identify thousands of individual components in a single analysis, making it a powerful tool for characterizing this compound within complex hydrocarbon mixtures. gcms.czresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) provides a dramatic increase in peak capacity and resolution compared to conventional one-dimensional GC. azom.comchemistry-matters.com This is particularly valuable for separating isomers in intricate samples like petroleum fractions or essential oils where hundreds or thousands of compounds may be present. researchgate.netcore.ac.ukresearchgate.net

In a GC×GC system, the entire sample is subjected to separation on two different columns. chemistry-matters.com The resulting data is displayed as a contour plot, where compounds are separated across a two-dimensional plane. This structured chromatogram allows for the grouping of compounds by chemical class (e.g., alkanes, cycloalkanes, aromatics). researchgate.netacs.org this compound would elute in a specific region of the 2D plot, well-separated from other aromatic isomers and different compound classes, allowing for more accurate quantification even in the presence of co-eluting peaks from a 1D separation. nih.govresearchgate.net

| Technique | Primary Application | Detector(s) | Key Advantage |

| GC-FID/TCD | Purity assessment, quantification | FID, TCD | Robustness, linearity (FID) |

| GC-MS | Unambiguous identification, mixture analysis | Mass Spectrometer | Structural information from fragmentation |

| HPLC | Analysis of non-volatile derivatives | DAD, UV, CAD | Suitable for polar and high MW compounds |

| GCxGC-MS | Analysis of highly complex mixtures | TOF-MS | Superior separation power and identification |

| GCxGC | High-resolution separation of complex mixtures | FID, TOF-MS | Massive increase in peak capacity |

Quantitative Analysis Method Development and Validation

The accurate quantification of this compound in various samples is contingent upon the development and validation of robust analytical methods. Gas chromatography (GC) coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS) is commonly employed for the analysis of such volatile aromatic hydrocarbons. researchgate.netresearchgate.net Method validation ensures that the chosen analytical procedure is reliable, reproducible, and fit for its intended purpose. Key aspects of this process include selecting an appropriate calibration strategy and determining the method's sensitivity through the evaluation of detection and quantification limits.

Internal Standard and External Standard Calibration

Calibration is a critical step in quantitative analysis, establishing the relationship between the analytical signal and the concentration of the analyte. The two most common approaches for quantifying aromatic hydrocarbons are the external standard and internal standard methods. researchgate.net

External Standard Calibration

The external standard method is a widely used and straightforward approach. azdhs.gov It involves creating a series of calibration standards containing the analyte of interest, in this case, this compound, at known concentrations in a clean solvent. researchgate.netlibretexts.org These standards are analyzed under the same conditions as the unknown samples. researchgate.net A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. azdhs.govosha.gov The concentration of the analyte in an unknown sample is determined by measuring its response and interpolating the concentration from the calibration curve. researchgate.net

This method is simple to perform and can be applied to a wide variety of analyses. azdhs.gov However, its accuracy is highly dependent on the consistency of the injection volume and the stability of the instrument's response. It is also susceptible to errors arising from matrix effects, where other components in the sample can enhance or suppress the analyte's signal compared to the clean standards. libretexts.org

Internal Standard Calibration

The internal standard method is employed to correct for variations in injection volume, instrument response, and sample preparation losses. researchgate.net This technique involves adding a known amount of a different, non-interfering compound—the internal standard (IS)—to all samples, calibration standards, and blanks before analysis. tdi-bi.com The IS should be chemically similar to the analyte but chromatographically separable from it and other sample components. researchgate.netosha.gov For the analysis of alkylbenzenes like this compound, suitable internal standards could include deuterated aromatic compounds (e.g., naphthalene-d8, fluorene-d10) or other alkylbenzenes not present in the sample (e.g., n-hexylbenzene). tdi-bi.comosha.gov

Calibration curves are generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. researchgate.net Because the ratio is used, any variations during sample preparation or injection will affect both the analyte and the internal standard equally, thus canceling out potential errors and improving the precision and accuracy of the results. researchgate.nettdi-bi.com

| Feature | External Standard Method | Internal Standard Method |

|---|---|---|

| Principle | Compares sample response to responses of standards containing only the analyte. azdhs.govlibretexts.org | Compares the ratio of analyte response to a constant amount of an added standard. tdi-bi.com |

| Advantages | Simple to prepare and perform. azdhs.gov | Corrects for variations in injection volume, instrument response, and sample loss during preparation. researchgate.net |